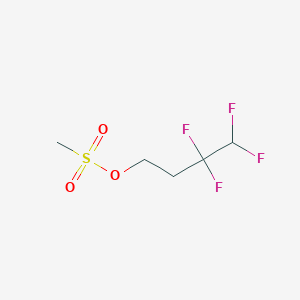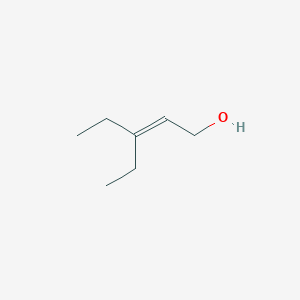
3-Ethylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylpent-2-en-1-ol: is an organic compound with the molecular formula C7H14O It is an unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Ethylpent-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-ethylpent-2-yne. The process involves the following steps:
Hydroboration: The addition of borane (BH3) to the alkyne to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired alcohol.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpent-2-enal. This process typically uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to selectively reduce the aldehyde group to an alcohol while preserving the double bond.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Ethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-ethylpent-2-enal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: It can be reduced to 3-ethylpentan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethylpent-2-enyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 3-Ethylpent-2-enal.
Reduction: 3-Ethylpentan-1-ol.
Substitution: 3-Ethylpent-2-enyl chloride.
Applications De Recherche Scientifique
3-Ethylpent-2-en-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the reactivity and behavior of unsaturated alcohols in biological systems.
Industrial Chemistry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Ethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. As an unsaturated alcohol, it can participate in nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. Additionally, the presence of the double bond allows for electrophilic addition reactions, where electrophiles can add to the carbon-carbon double bond.
Comparaison Avec Des Composés Similaires
3-Methylpent-2-en-1-ol: Similar structure but with a methyl group instead of an ethyl group.
2-Methylpent-3-en-1-ol: The double bond is located at a different position.
3-Ethylpentan-1-ol: Saturated alcohol with no double bond.
Uniqueness:
3-Ethylpent-2-en-1-ol is unique due to the combination of its unsaturated nature and the position of the hydroxyl group . This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
3-ethylpent-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h5,8H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCCIVZQJKKAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCO)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39821-65-3 |
Source


|
| Record name | 3-ethylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2806976.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)

![8-bromo-3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2806981.png)
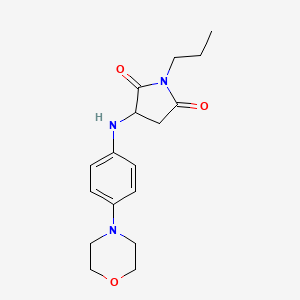
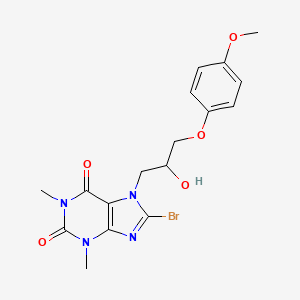
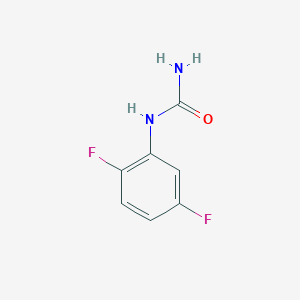
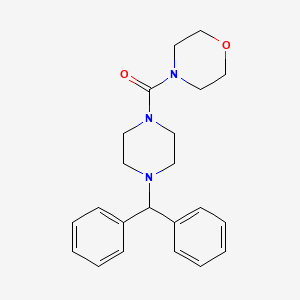
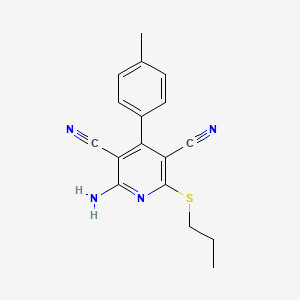
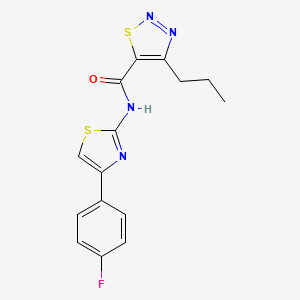
![7-[4-(4-Fluorophenyl)piperazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2806994.png)
